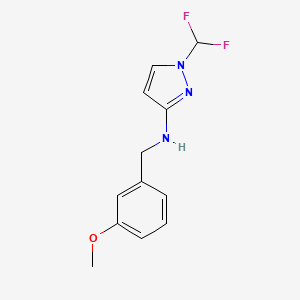

1-(difluoromethyl)-N-(3-methoxybenzyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methoxyphenyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process. This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure consistency and efficiency. The use of inert solvents and controlled environments is essential to maintain the stability and reactivity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while reduction could produce difluoromethylated alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Difluoromethoxy)-4-methoxyphenyl)methylhydrazine

- 1-(4-Fluorophenyl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

- 1-(4-Methoxyphenyl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Uniqueness

1-(Difluoromethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of difluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(Difluoromethyl)-N-(3-methoxybenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2N3O, with a molecular weight of approximately 253.25 g/mol. The compound features a difluoromethyl group and a methoxybenzyl substituent on a pyrazole ring, which contributes to its diverse biological interactions.

Pharmacological Potential

Anti-Cancer Activity

Pyrazole derivatives, including this compound, have shown promise as inhibitors of checkpoint kinase 1 (CHK1), which plays a crucial role in cancer therapy by regulating the DNA damage response. Studies indicate that compounds with similar structures can alter cell cycle dynamics and exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrazole compounds have demonstrated significant growth inhibition in human tumor cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values ranging from 0.83 to 1.81 μM .

Anti-Inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. In particular, studies have shown that certain pyrazole derivatives can effectively neutralize endotoxins and inhibit nitric oxide production in inflammatory pathways .

Antifungal Activity

In addition to anti-cancer properties, some pyrazole derivatives exhibit antifungal activity. For example, a series of synthesized compounds were tested against phytopathogenic fungi and displayed moderate to excellent inhibitory effects . This suggests that this compound may also possess similar antifungal properties.

Structure-Activity Relationship (SAR)

The unique substituents on the pyrazole ring significantly influence the biological activity of these compounds. The following table summarizes some key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl & methoxybenzyl | Potential anti-cancer & anti-inflammatory |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Difluoromethyl group | Antifungal activity |

| N-(3-carbamoylphenyl)-1H-pyrazole-5-carboxamide | Carbamoyl group | Pesticidal applications |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrimidine ring | Investigated for anticancer properties |

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities:

- Antitumor Activity : A study synthesized a series of pyrazole-containing benzimidazole hybrids that showed potent growth inhibition against breast cancer cells (MCF-7). The mechanism involved cell cycle arrest and apoptosis induction .

- Molecular Docking Studies : Molecular docking simulations have indicated that the carbonyl oxygen atom in certain derivatives forms hydrogen bonds with key residues in target enzymes, enhancing their inhibitory effects against specific pathways involved in tumor growth .

Properties

Molecular Formula |

C12H13F2N3O |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3O/c1-18-10-4-2-3-9(7-10)8-15-11-5-6-17(16-11)12(13)14/h2-7,12H,8H2,1H3,(H,15,16) |

InChI Key |

GPIIONJKASMTIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=NN(C=C2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.